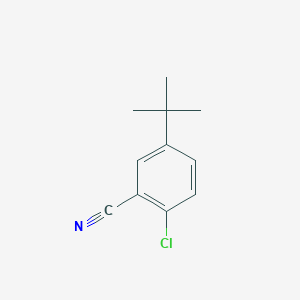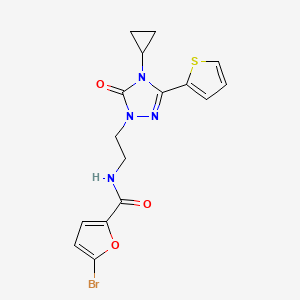
5-tert-Butyl-2-chlorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-2-chlorobenzonitrile is an organic compound with the molecular formula C11H12ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a tert-butyl group at the fifth position and a chlorine atom at the second position. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-tert-Butyl-2-chlorobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 5-tert-butyl-2-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction typically requires a dehydrating agent such as phosphorus oxychloride or thionyl chloride under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the ammoxidation of 5-tert-butyl-2-chlorotoluene. This process uses ammonia and an oxidizing agent, such as air or oxygen, in the presence of a catalyst like vanadium oxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
5-tert-Butyl-2-chlorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in ethanol under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Major Products Formed
Nucleophilic Substitution: 5-tert-Butyl-2-aminobenzonitrile, 5-tert-Butyl-2-thiolbenzonitrile.
Reduction: 5-tert-Butyl-2-chlorobenzylamine.
Oxidation: 5-tert-Butyl-2-chlorobenzoic acid.
Aplicaciones Científicas De Investigación
5-tert-Butyl-2-chlorobenzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: As a precursor for the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-tert-Butyl-2-chlorobenzonitrile depends on its application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution, reduction, or oxidation. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved vary based on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzonitrile: Lacks the tert-butyl group, making it less sterically hindered and more reactive in nucleophilic substitution reactions.
5-tert-Butylbenzonitrile: Lacks the chlorine atom, making it less reactive in electrophilic aromatic substitution reactions.
2-tert-Butyl-5-chlorobenzonitrile: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
5-tert-Butyl-2-chlorobenzonitrile is unique due to the presence of both the tert-butyl group and the chlorine atom on the benzene ring. This combination of substituents provides a balance of steric hindrance and electronic effects, making it a versatile intermediate in various chemical syntheses and industrial applications .
Propiedades
IUPAC Name |
5-tert-butyl-2-chlorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-11(2,3)9-4-5-10(12)8(6-9)7-13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOZKILEXPVNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one](/img/structure/B2559981.png)
![1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenylbutan-1-one](/img/structure/B2559982.png)



![3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2559993.png)

![2-[3-(Difluoromethyl)cyclobutyl]acetic acid](/img/structure/B2559995.png)



![6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole](/img/structure/B2560001.png)
